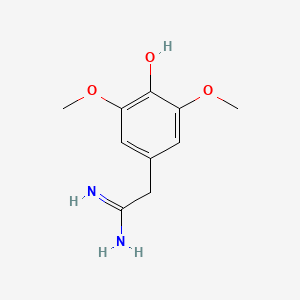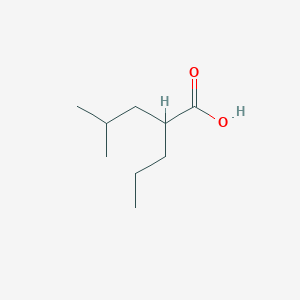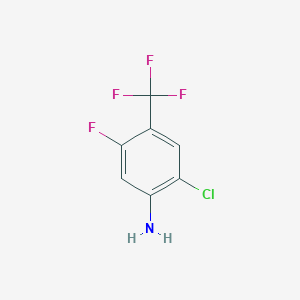![molecular formula C17H22N4O3S B2724406 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide CAS No. 364624-04-4](/img/structure/B2724406.png)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a sulfamoyl group, and a hexanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where the pyrimidine derivative is treated with a sulfonating agent such as chlorosulfonic acid.
Coupling with Phenyl Group: The sulfamoyl-pyrimidine intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Attachment of the Hexanamide Chain: Finally, the hexanamide chain is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group is believed to play a crucial role in its binding affinity and inhibitory activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- **N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide
- **N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-nitrophenyl)acetamide
- **N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide
Uniqueness
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide is unique due to its specific combination of a pyrimidine ring, sulfamoyl group, and hexanamide chain, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-5-6-16(22)20-14-7-9-15(10-8-14)25(23,24)21-17-18-12-11-13(2)19-17/h7-12H,3-6H2,1-2H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJQSTYBTYUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2724324.png)
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)

![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)
![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)
![N-(2-phenylethyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2724334.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2724338.png)





